Molecular Weight and Heavy Atom Count Differentiate the 4,5-Dichloro Target from Mono-Chloro and Non-Chloro Analogs for Property-Based Screening Library Design
The target compound carries two chlorine atoms at positions 4 and 5 (MW 267.13), whereas its closest mono-chlorinated comparator methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate has one chlorine (MW 218.66) and the non-allyloxy analog methyl 4,5-dichlorothiophene-2-carboxylate has MW 211.07 . The incremental ~48.5 Da mass difference per additional chlorine atom and the presence of two halogen substituents increase the heavy atom count to 14 (vs. 12 for the mono-chloro analog), which impacts calculated LogP and polar surface area in a manner relevant to lead-likeness filters .
| Evidence Dimension | Molecular weight (MW) and heavy atom count |
|---|---|
| Target Compound Data | MW = 267.13 g/mol; heavy atoms = 14 (C₉H₈Cl₂O₃S) |
| Comparator Or Baseline | Comparator 1: Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate – MW = 218.66, heavy atoms = 12 (C₈H₇ClO₃S). Comparator 2: Methyl 4,5-dichlorothiophene-2-carboxylate – MW = 211.07, heavy atoms = 10 (C₆H₄Cl₂O₂S) |
| Quantified Difference | ΔMW = +48.5 Da (vs. mono-Cl analog); +56.1 Da (vs. non-allyloxy dichloro analog). Δ heavy atoms = +2 and +4 respectively. |
| Conditions | Calculated from molecular formula; vendor-confirmed identity via CAS registration. |
Why This Matters
In fragment-based and property-driven screening library design, the higher molecular weight and additional heavy atoms shift the compound into a distinct property space, making it non-interchangeable with lighter analogs for lead optimization campaigns targeting specific LogP or ligand efficiency thresholds.
